Product packaging for Fmoc-Dab(Alloc)-OH(Cat. No.:CAS No. 204316-32-5)

Fmoc-Dab(Alloc)-OH

Cat. No.: B557050
CAS No.: 204316-32-5
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-FQEVSTJZSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

Fmoc-Dab(Alloc)-OH is a derivative of 2,4-diaminobutyric acid (Dab), which is a non-proteinogenic amino acid. This means it is not one of the 20 standard amino acids genetically encoded for protein synthesis in organisms. The incorporation of non-proteinogenic amino acids like Dab into peptide chains is a powerful strategy for creating peptides with novel structures and functions. These modifications can introduce conformational constraints, alter proteolytic stability, and introduce new chemical functionalities not found in natural peptides.

The use of Dab and its derivatives is particularly prevalent in the synthesis of peptide antibiotics and other bioactive peptides. tandfonline.com Peptides containing 2,4-diaminobutyric acid residues are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the additional amino group in the side chain of Dab allows for the creation of branched or cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

Significance in Orthogonal Protecting Group Strategies

The primary significance of this compound lies in its utility for orthogonal protecting group strategies, a fundamental concept in modern peptide synthesis. iris-biotech.deiris-biotech.de Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different specific conditions without affecting the others. sigmaaldrich.com This allows for precise, site-specific modifications of a complex molecule.

In this compound, the two amino groups of the diaminobutyric acid core are protected by two different groups:

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group. This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) during standard solid-phase peptide synthesis (SPPS). frontiersin.org

The Alloc (allyloxycarbonyl) group protects the γ-amino group in the side chain. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. iris-biotech.defrontiersin.org

This orthogonality is crucial. A peptide chemist can build a linear peptide chain using the standard Fmoc-SPPS methodology, repeatedly removing the Fmoc group to extend the peptide backbone. Once the main chain is assembled, the Alloc group on the Dab side chain remains intact. This side-chain amino group can then be deprotected under palladium catalysis to allow for further modifications, such as:

Peptide Cyclization: The newly freed side-chain amine can be reacted with the C-terminal carboxyl group of the peptide to form a lactam bridge, creating a cyclic peptide.

Branched Peptide Synthesis: A separate peptide fragment can be synthesized and then coupled to the deprotected Dab side chain.

Site-Specific Conjugation: Other molecules, such as fluorescent dyes, lipids, or carbohydrates, can be attached to the Dab side chain to create sophisticated peptide conjugates.

The combination of Fmoc and Alloc groups provides a robust and versatile platform for creating complex peptides that would be difficult to synthesize using other methods. iris-biotech.de

Overview of Research Trajectories for this compound

The unique properties of this compound have enabled several key areas of research in peptide science.

One major application is in the synthesis of macrocyclic and bicyclic peptides . For example, it has been used in the synthesis of analogues of malacidin A, a calcium-dependent lipopeptide antibiotic. frontiersin.org In this synthesis, this compound was incorporated into the peptide chain, and after elongation, the Alloc group was removed to facilitate macrocyclization. frontiersin.org Similarly, it has been used for creating bicyclic peptides where the Dab side chain serves as an anchor point for one of the cyclization reactions. chemrxiv.org

Another significant research trajectory is the development of peptide-based therapeutics . The ability to create cyclic and branched peptides often leads to compounds with improved metabolic stability and target-binding affinity. Peptides containing Dab residues synthesized from this building block are being investigated for their antimicrobial and anticancer properties. For instance, it has been instrumental in the synthesis of potent antibiotics targeting Gram-negative bacteria. universiteitleiden.nl

Furthermore, this compound is a valuable tool in protein engineering and the study of protein structure and function . By incorporating this non-proteinogenic amino acid, researchers can introduce specific modifications to probe biological interactions or to create proteins with enhanced or novel functionalities.

The compound's utility is highlighted in comparison to other orthogonally protected amino acids. While alternatives like Fmoc-Dab(Boc)-OH (using the acid-labile Boc group) or Fmoc-Dab(ivDde)-OH (using the hydrazine-labile ivDde group) exist, the Alloc group offers a distinct set of deprotection conditions that are often milder and more compatible with other sensitive functional groups in the peptide.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 204316-32-5 iris-biotech.de
Molecular Formula C₂₃H₂₄N₂O₆ iris-biotech.de
Molecular Weight 424.4 g/mol iris-biotech.de
Purity ≥99.0% iris-biotech.de
Storage Temperature 2–8°C iris-biotech.de

Interactive Data Table: Orthogonal Deprotection Strategies

Protecting GroupPositionDeprotection ReagentStabilitySource
Fmoc α-amino20% Piperidine in DMFAcid-stable, Palladium-stable frontiersin.org
Alloc γ-aminoPd(PPh₃)₄ / PhenylsilaneBase-stable, Acid-stable frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O6 B557050 Fmoc-Dab(Alloc)-OH CAS No. 204316-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373237
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204316-32-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Dab Alloc Oh and Derivatives

Established Synthetic Routes and Reaction Conditions

The conventional synthesis of Fmoc-Dab(Alloc)-OH relies on a well-established, stepwise approach that ensures the selective protection of the α- and γ-amino groups of the parent L-2,4-diaminobutyric acid.

Fmoc Protection of α-Amino Group

The initial step in the synthesis involves the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, valued for the stability of the Fmoc group under various conditions and its easy removal with a mild base, typically piperidine (B6355638). researchgate.net The reaction is generally carried out by treating L-2,4-diaminobutyric acid (L-Dab) with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include sodium carbonate or tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at controlled temperatures, often between 0–4°C, to minimize potential side reactions.

Alloc Protection of γ-Amino Side Chain

Following the protection of the α-amino group, the γ-amino side chain is protected with the allyloxycarbonyl (Alloc) group. The Alloc group is chosen for its stability during standard Fmoc-based solid-phase peptide synthesis (SPPS) and its selective removal using a palladium catalyst, which does not affect Fmoc or other common protecting groups like Boc or tBu. iris-biotech.de This orthogonality is critical for complex peptide synthesis strategies. iris-biotech.denih.gov The protection is achieved by reacting the N-α-Fmoc-L-Dab intermediate with allyl chloroformate in the presence of a base, such as triethylamine. The final product, this compound, is then purified to a high degree, often using recrystallization or chromatography.

Sequential Protection Strategies

The most common and reliable method for preparing this compound involves a sequential, or stepwise, protection strategy. This approach ensures high selectivity and yield by protecting one amino group at a time, thereby preventing the formation of undesired di-protected or incorrectly protected byproducts. The synthesis begins with the α-amino group's protection with Fmoc, followed by the protection of the γ-amino group with Alloc. This specific order is crucial for directing the reagents to the intended positions. This stepwise method is fundamental to producing orthogonally protected amino acids, which are indispensable for building complex peptide architectures.

Table 1: Reagents and Conditions for Established Synthesis
Synthetic StepReagentsBaseSolventReference
α-Amino Fmoc ProtectionFmoc-ClSodium Carbonate or TEA/DIPEADMF or DCM
γ-Amino Alloc ProtectionAllyl ChloroformateTriethylamineNot Specified

Novel Synthetic Approaches and Innovations

While the sequential protection strategy is robust, researchers continue to explore novel methods to improve efficiency, reduce reaction times, and enhance yields. These innovations include the use of microwave irradiation and advanced rearrangement reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of peptide synthesis, microwave irradiation can significantly reduce the time required for coupling and deprotection steps. universiteitleiden.nlbiotage.com The synthesis of Alloc-protected amino acids has been shown to be faster and more efficient with microwave heating compared to conventional room temperature methods. biotage.com For instance, the Alloc protection of a non-natural amino acid using diallyl pyrocarbonate was completed rapidly and in high yield under microwave irradiation. biotage.com Similarly, microwave-assisted solid-phase peptide synthesizers are used for the efficient incorporation of building blocks like Fmoc-Dap(Alloc)-OH into peptide chains. rsc.org This technology offers a significant advantage in the rapid assembly of complex peptides. universiteitleiden.nl

Curtius Rearrangement-Based Syntheses

An innovative and efficient route to orthogonally protected Dab derivatives involves the Curtius rearrangement. tandfonline.com This reaction facilitates the conversion of a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate, which can then be trapped with an alcohol to form a carbamate. organic-chemistry.orgnih.gov This strategy has been successfully applied to synthesize Fmoc-Dab(Boc/Z/Alloc)-OH starting from the readily available Fmoc-protected glutamic acid (Fmoc-Glu). tandfonline.comresearchgate.net

The key steps of this synthetic strategy are:

Formation of Fmoc-Glu-5-oxazolidinone acid : This protects the α-amino group during the subsequent rearrangement. tandfonline.com

Conversion to Acyl Azide : The side-chain carboxylic acid is converted into an acyl azide. tandfonline.com

Curtius Rearrangement : The acyl azide undergoes a thermal or, more efficiently, a microwave-assisted Curtius rearrangement to form an isocyanate. tandfonline.com

Carbamate Formation and Hydrolysis : The isocyanate is trapped with allyl alcohol to form the Alloc-protected amine. Subsequent hydrolysis of the oxazolidinone ring yields the final this compound product. tandfonline.com

This approach is notable for its efficiency, particularly when the rearrangement is assisted by microwave irradiation, which can lead to high yields of the desired carbamate. tandfonline.com

Table 2: Comparison of Synthetic Approaches
MethodologyKey FeaturesStarting Material (for Dab)AdvantagesReference
Sequential ProtectionStepwise protection of α- and γ-amino groups.L-2,4-Diaminobutyric AcidRobust, well-established, high selectivity.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Varies by specific reactionReduced reaction times, improved efficiency. biotage.comrsc.org
Curtius RearrangementConversion of a carboxylic acid to a protected amine.Fmoc-Glutamic AcidEfficient, innovative route from common starting materials. tandfonline.comresearchgate.net

Oxazolidinone Intermediate Strategies

A notable strategy for the synthesis of N-alkyl-N-Fmoc amino acids, which can be conceptually extended to derivatives of this compound, involves the use of oxazolidinone intermediates. researchgate.netnih.gov This method typically begins with the reaction of a commercially available Fmoc amino acid with an aldehyde in the presence of an acid catalyst, such as tosic acid (TosOH), in a solvent like toluene (B28343) under reflux conditions. researchgate.net This reaction leads to the formation of a stable oxazolidin-5-one intermediate in good to excellent yields. researchgate.net

The subsequent step involves the reductive ring opening of the oxazolidin-5-one. researchgate.net This is commonly achieved by treating the intermediate with a mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in a solvent like chloroform (B151607) (CHCl3). researchgate.net This process yields the desired N-alkyl-N-Fmoc amino acid. researchgate.net While this method has been demonstrated for various aldehydes, paraformaldehyde has been observed to give the best results in the formation of the oxazolidinone. researchgate.net A key advantage of this approach is the stability of the oxazolidinone intermediate, which can be isolated before the reductive ring-opening step. researchgate.net This two-step, acid-catalyzed reductive amination procedure provides a highly efficient route to these valuable synthetic building blocks. researchgate.netnih.gov

Stereochemical Control and Enantiomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center in 2,4-diaminobutyric acid is of utmost importance during the synthesis of this compound. The biological activity of peptides is often highly dependent on the specific stereochemistry of their constituent amino acids.

The enantiomeric purity of commercially available Fmoc-L-Dab(Alloc)-OH is typically very high, often exceeding 99.9%. iris-biotech.deiris-biotech.de This high level of purity is crucial for its use in the synthesis of peptides where precise stereochemical control is required. For instance, in the synthesis of analogues of lipopeptide antibiotics like brevicidine and laterocidine, the incorporation of specific stereoisomers of amino acids is essential for their biological activity. rsc.org The use of enantiomerically pure building blocks like this compound ensures that the resulting peptide has the correct three-dimensional structure. rsc.org

The synthesis of this compound must be designed to avoid racemization at the alpha-carbon. The choice of protecting groups and coupling reagents plays a significant role in preserving the stereochemistry. The Fmoc group on the alpha-amino group and the Alloc group on the side-chain amino group are chosen for their stability under various reaction conditions and their orthogonal deprotection capabilities, which helps in minimizing side reactions that could lead to racemization. iris-biotech.deiris-biotech.de

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound is contingent upon rigorous purification and characterization to ensure the compound meets the high-purity standards required for peptide synthesis.

High-performance liquid chromatography (HPLC) is a primary technique used to assess the purity of this compound. watanabechem.co.jpvwr.com Suppliers often specify a purity of at least 98% or 99% as determined by HPLC. watanabechem.co.jpvwr.comsigmaaldrich.com HPLC is also employed to determine the enantiomeric purity, with specifications often at or above 99.5% for the desired enantiomer. watanabechem.co.jpsigmaaldrich.com

Column chromatography is another common purification method. For some related Fmoc-amino acid derivatives, gradient crystallization has been used as a final purification step, which involves dissolving the crude product in a solvent like ethyl acetate (B1210297) and then gradually adding an anti-solvent such as n-hexane to induce crystallization.

Characterization of this compound involves a combination of analytical techniques. Besides HPLC, mass spectrometry is used to confirm the molecular weight of the compound (424.45 g/mol ). iris-biotech.dewatanabechem.co.jpsigmaaldrich.com The structural integrity and the presence of functional groups are confirmed using spectroscopic methods.

The following table summarizes the typical purity specifications for this compound:

Parameter Specification Analytical Method
Purity≥98% or ≥99%HPLC watanabechem.co.jpvwr.comsigmaaldrich.com
Enantiomeric Purity≥99.5% or ≥99.9%HPLC iris-biotech.deiris-biotech.dewatanabechem.co.jpsigmaaldrich.com

Orthogonal Protecting Group Chemistry with Fmoc Dab Alloc Oh

Principles of Orthogonal Deprotection

Orthogonal protection relies on the principle that different protecting groups (PGs) can be removed under distinct chemical conditions without affecting each other or other sensitive functionalities within the molecule biosynth.comresearchgate.netwikipedia.org. This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential addition of amino acids requires temporary protection of the α-amino group and permanent protection of reactive side chains powdersystems.comamericanpeptidesociety.orgiris-biotech.de. An ideal protecting group should be easily introduced, stable under the conditions of subsequent reactions, and selectively removable without compromising the integrity of the rest of the molecule biosynth.comresearchgate.net. The ability to remove PGs in any desired order, based on independent cleavage mechanisms, provides significant flexibility and control in synthetic design researchgate.netwikipedia.org.

Palladium-Catalyzed Deprotection of Alloc Group

The N-allyloxycarbonyl (Alloc) group is a widely employed protecting group for amines, including those in amino acid side chains, due to its unique removal mechanism. The Alloc group is quantitatively and rapidly cleaved under mild, neutral conditions using palladium(0) catalysts researchgate.netwikipedia.orgiris-biotech.deiris-biotech.de. This palladium-catalyzed deprotection is a cornerstone of its utility in orthogonal strategies, particularly in combination with base-labile Fmoc protection or acid-labile Boc/tBu protection researchgate.netiris-biotech.deiris-biotech.deiris-biotech.de.

Reaction Conditions and Scavengers (e.g., Phenylsilane)

The deprotection of the Alloc group is typically achieved using palladium(0) catalysts, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a commonly cited reagent wikipedia.orgresearchgate.netsigmaaldrich.comresearchgate.netbiotage.comtaylorfrancis.comdiva-portal.orgescholarship.orgresearchgate.netfrontiersin.org. The reaction mechanism involves the formation of a palladium-allyl complex, followed by cleavage of the allyl group. To effectively trap the reactive allyl cation or palladium-allyl intermediate and prevent undesired side reactions, such as allylation of the deprotected amine, a scavenger is essential researchgate.netresearchgate.nettaylorfrancis.com. Phenylsilane (PhSiH₃) is a highly effective and frequently used scavenger, acting as a hydride donor in this process researchgate.netresearchgate.netbiotage.comtaylorfrancis.comdiva-portal.orgescholarship.orgresearchgate.netfrontiersin.org. Other scavengers like morpholine (B109124) or borane (B79455) dimethylamine (B145610) complexes have also been reported sigmaaldrich.comresearchgate.netdiva-portal.org. The reaction is often performed in organic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), or dimethylformamide (DMF) researchgate.netsigmaaldrich.combiotage.comtaylorfrancis.comdiva-portal.orgescholarship.orgresearchgate.netfrontiersin.org. Microwave heating has been shown to expedite the Alloc deprotection process biotage.com.

Selectivity and Compatibility with Other Protecting Groups (Fmoc/tBu, Boc/Bzl, Z)

A key advantage of the Alloc group is its remarkable compatibility and selectivity with other common protecting groups used in peptide synthesis. The Alloc group is stable under the basic conditions typically employed for Fmoc deprotection (e.g., using piperidine) researchgate.netamericanpeptidesociety.orgiris-biotech.deiris-biotech.deiris-biotech.desigmaaldrich.compeptide.com. Similarly, it remains intact during the acidic conditions used to remove acid-labile protecting groups such as tert-butyl (tBu) or tert-butoxycarbonyl (Boc) researchgate.netamericanpeptidesociety.orgiris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.desigmaaldrich.compeptide.comresearchgate.net. It also demonstrates compatibility with benzyloxycarbonyl (Z) protecting groups researchgate.netiris-biotech.deiris-biotech.deiris-biotech.de. This broad compatibility ensures that the Alloc group can be selectively removed via palladium catalysis without affecting orthogonally protected functionalities, making it an invaluable tool for complex synthetic pathways researchgate.netiris-biotech.deiris-biotech.deiris-biotech.de. However, it is noted that the Alloc group is not compatible with the conditions used for the removal of the ivDde protecting group sigmaaldrich.com.

Compatibility with Fmoc Deprotection (Piperidine-Based)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used N-terminal protecting group in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection using secondary amines like piperidine (B6355638) in DMF biosynth.comwikipedia.orgpowdersystems.comamericanpeptidesociety.orgiris-biotech.deresearchgate.netacs.org. The Alloc group is notably stable under these standard Fmoc deprotection conditions researchgate.netamericanpeptidesociety.orgiris-biotech.desigmaaldrich.compeptide.com. This orthogonality means that the Alloc-protected amino group can be selectively unmasked by palladium catalysis while the Fmoc group is simultaneously removed by piperidine, or vice versa, without cross-reactivity. This allows for sequential deprotection and modification strategies, such as the selective functionalization of lysine (B10760008) residues in multi-lysine peptides .

Comparative Analysis with Other Orthogonal Protecting Group Combinations

The development of orthogonal protecting group strategies has significantly advanced peptide synthesis, enabling the creation of increasingly complex and modified peptides. The Fmoc/Alloc combination is one such strategy, offering distinct advantages over other common pairings.

Fmoc/Boc

The two dominant strategies in SPPS are Fmoc/tBu and Boc/Bn. The Fmoc strategy utilizes a base-labile Fmoc group for N-terminal protection and acid-labile tBu groups for side-chain protection biosynth.comamericanpeptidesociety.orgiris-biotech.deresearchgate.net. Conversely, the Boc strategy employs acid-labile Boc for N-terminal protection and acid-labile benzyl (B1604629) (Bn) groups for side chains biosynth.comamericanpeptidesociety.orgiris-biotech.deresearchgate.net.

The Fmoc and Boc/tBu protecting groups are considered orthogonal because Fmoc is removed by base (piperidine) and tBu/Boc are removed by acid (TFA) biosynth.compowdersystems.comamericanpeptidesociety.orgiris-biotech.deresearchgate.net. While both strategies offer orthogonality, the Fmoc approach is generally favored in modern peptide synthesis due to its milder deprotection conditions, which minimize side reactions and are more compatible with automated synthesizers americanpeptidesociety.orgiris-biotech.de. The Boc strategy requires harsher acidic conditions for both N-terminal and side-chain deprotection, potentially leading to peptide degradation or incomplete removal americanpeptidesociety.orgresearchgate.net.

The Fmoc/Alloc strategy, by employing palladium-catalyzed removal for Alloc, introduces a third, distinct cleavage mechanism that is orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Boc) groups researchgate.netamericanpeptidesociety.orgiris-biotech.deiris-biotech.deiris-biotech.desigmaaldrich.com. This offers a higher degree of synthetic flexibility, allowing for selective deprotection of the Alloc group in the presence of both Fmoc and acid-labile side-chain protecting groups, or vice versa researchgate.netiris-biotech.deiris-biotech.deiris-biotech.de. This makes the Fmoc/Alloc combination particularly useful for complex modifications, such as on-resin cyclization or site-specific derivatization, where precise control over deprotection is paramount .


Compound List

  • Fmoc-Dab(Alloc)-OH
  • Fmoc-Lys(Alloc)-OH
  • Fmoc-Dab(Mtt)-OH
  • Fmoc-Dap(Alloc)-OH
  • Fmoc-Dap(Dde)-OH
  • Fmoc-Dab(Boc)-OH
  • Fmoc-Dab(Z)-OH
  • Fmoc-Dab(tBu)-OH
  • Boc-Dab(Alloc)-OH
  • Boc-Dab(Z)-OH
  • Fmoc-Dab(Alloc,Me)-OH
  • Fmoc-Dpr(ivDde)-OH
  • Fmoc-Dpr(Alloc)-OH
  • Fmoc-Dab(Mtt)-OH
  • Fmoc-Glu(OAll)-OH
  • Fmoc-Asp(OAll)-OH
  • This compound
  • Fmoc-Dap(Alloc)-OH
  • Fmoc-Dab(Mtt)-OH
  • Fmoc-Dab(Alloc,Me)-OH
  • Applications of Fmoc Dab Alloc Oh in Complex Molecular Synthesis

    Solid-Phase Peptide Synthesis (SPPS)

    The utility of Fmoc-Dab(Alloc)-OH in SPPS stems from its ability to be selectively manipulated during the stepwise assembly of peptide chains. The Fmoc group on the α-amino terminus is standard for Fmoc/tBu SPPS, allowing for iterative deprotection with piperidine (B6355638) and subsequent coupling of activated amino acids. The Alloc group on the side chain offers a distinct advantage due to its unique deprotection conditions, which are orthogonal to both Fmoc and acid-labile side-chain protecting groups.

    Incorporation Efficiency in SPPS

    This compound generally demonstrates good incorporation efficiency during SPPS, comparable to other standard Fmoc-amino acid derivatives . While typically efficient, certain sequences or sterically demanding coupling steps might necessitate optimization. In some instances, particularly when incorporating derivatives like Fmoc-Dap(Alloc)-OH (a closely related compound), double coupling steps have been reported to be necessary to achieve optimal yields and complete incorporation frontiersin.orgnih.gov. This suggests that while generally effective, the specific steric or electronic environment of the growing peptide chain can influence the coupling kinetics of this compound, sometimes requiring extended reaction times or repeated activation cycles. In contrast, other side-chain protecting groups, such as Mtt (4-methyltrityl), have been associated with significantly poorer coupling efficiency and lactamization issues in SPPS, highlighting the importance of the Alloc group's properties for reliable incorporation researchgate.netrsc.orgnih.gov.

    Strategies for Overcoming Coupling Challenges

    Synthesis of Modified Peptides and Peptidomimetics

    The orthogonal nature of the Alloc protecting group on this compound is paramount for its application in synthesizing modified peptides and peptidomimetics. This allows for selective functionalization or structural elaboration at the side chain while the main peptide backbone is being assembled or after its completion.

    Branched Peptides

    This compound is an ideal building block for creating branched peptides. The γ-amino group, protected by Alloc, can be selectively deprotected after the primary peptide chain has been synthesized. This liberated amine then serves as a nucleophilic handle to initiate the synthesis of a second peptide chain, leading to a branched structure sigmaaldrich-jp.com. The orthogonal deprotection of the Alloc group via palladium catalysis ensures that this side-chain modification can be performed without affecting the Fmoc group on the N-terminus or other acid-labile protecting groups on the peptide chain iris-biotech.desigmaaldrich.comgoogle.comresearchgate.net. This capability is crucial for constructing complex peptide architectures used in drug delivery systems, combinatorial libraries, and studies of protein-protein interactions.

    Cyclic Peptides and Macrolactams

    The synthesis of cyclic peptides and macrolactams frequently leverages the unique properties of this compound. The compound can be incorporated into linear peptide sequences, and following selective deprotection of the Alloc group, the exposed γ-amino group can participate in cyclization reactions. This can involve forming a macrolactam bond by reacting with a C-terminal carboxyl group or another activated side chain within the same peptide molecule google.comsigmaaldrich-jp.comgoogle.comsigmaaldrich.com. The mild and orthogonal deprotection conditions of the Alloc group are essential for enabling these cyclization strategies, particularly when other sensitive functional groups or protecting groups are present in the peptide sequence google.comgoogle.com. This approach has been successfully applied in the synthesis of various cyclic peptides, including peptidomimetics with specific biological activities google.com.

    Glycopeptides

    While direct mentions of this compound in glycopeptide synthesis are not extensively detailed in the provided search results, the general utility of orthogonally protected amino acids like this compound in complex peptide synthesis implies its potential application. The ability to selectively deprotect and functionalize the side chain of Dab residues is critical for incorporating carbohydrate moieties or other modifications characteristic of glycopeptides. The Alloc group, removable under mild palladium catalysis, offers an orthogonal deprotection strategy that is compatible with many carbohydrate protecting groups, thus facilitating the synthesis of glycopeptides with precise structural control.

    Lipopeptides

    This compound has been utilized in the synthesis of various lipopeptides, particularly in studies aimed at modifying natural antibiotic structures or creating novel antimicrobial agents. The Alloc group on the side chain of Dab allows for selective deprotection and subsequent functionalization, such as the formation of amide linkages during macrocyclization. For instance, in the synthesis of brevicidine and laterocidine analogues, this compound was incorporated to replace threonine residues, enabling the formation of amide linkages through macrolactamization. The synthesis involved iterative Fmoc-Solid Phase Peptide Synthesis (SPPS), followed by palladium-mediated deprotection of the Alloc group, and subsequent macrolactamization using coupling reagents like HATU/DIPEA. rsc.org Similarly, in the development of malacidin A analogues, this compound was employed as a building block for constructing the peptide backbone, with double coupling found to be necessary for efficient incorporation. frontiersin.orgresearchgate.net The ability to selectively deprotect the Alloc group under palladium catalysis is key to achieving orthogonal deprotection strategies in the synthesis of these complex lipopeptides. rsc.orgfrontiersin.orgnih.govacs.orggoogle.commdpi.comsemanticscholar.org

    Table 1: Examples of this compound Use in Lipopeptide Synthesis

    Lipopeptide Analogue Application/Modification Key Synthetic Step involving this compound Deprotection Method for Alloc Citation
    Brevicidine/Laterocidine analogues Replacement of Thr9, amide linkage formation Incorporation into linear peptide sequence Pd(PPh₃)₄/PhSiH₃ rsc.org
    Malacidin A analogues Backbone construction Double coupling required for incorporation Pd(0)-mediated deprotection frontiersin.orgresearchgate.net
    Burkholdine analogues Incorporation of Dab at Xaa8 position Fmoc-SPPS on 2-CT resin Pd(0)-mediated deprotection mdpi.com

    Peptide-PNA Conjugates

    Peptide Nucleic Acids (PNAs) are DNA/RNA mimics with applications in medicine and molecular biology. Their synthesis often parallels peptide synthesis methodologies. While specific examples directly using this compound in PNA conjugates are not explicitly detailed in the provided snippets, the general principles of PNA synthesis involve solid-phase assembly of monomers with appropriate protecting groups. The orthogonal nature of the Fmoc and Alloc groups makes this compound a potential candidate for introducing specific functionalities or creating branched structures within peptide-PNA conjugates, where selective deprotection is paramount. researchgate.netug.edu.pl The Alloc group's removal via palladium catalysis would be compatible with many PNA synthesis strategies.

    Preparation of Amino Acid Derivatives and Analogs

    This compound itself is an amino acid derivative, prepared through specific synthetic routes. The preparation typically involves the selective protection of the amino groups of 2,4-diaminobutyric acid (Dab). The synthesis often starts with commercially available Dab or its derivatives, followed by sequential protection steps. For instance, the Fmoc group is typically introduced onto the alpha-amino group using Fmoc-Cl or Fmoc-OSu under basic conditions. The Alloc group is then introduced onto the gamma-amino group, often using Alloc-Cl or Alloc-OSu. iris-biotech.deiris-biotech.depeptide.comresearchgate.netbapeks.com

    The synthesis of this compound requires careful control of reaction conditions to ensure regioselectivity and minimize racemization. The orthogonal nature of the Fmoc and Alloc protecting groups is a key feature. Fmoc is removed under basic conditions (e.g., piperidine), while Alloc is removed under neutral conditions using palladium catalysis (e.g., Pd(PPh₃)₄ with a scavenger like PhSiH₃). nih.govgoogle.commdpi.comsemanticscholar.orgiris-biotech.deiris-biotech.desigmaaldrich.com This orthogonality is crucial for its application in complex peptide synthesis. peptide.comsigmaaldrich.comsigmaaldrich.com

    Table 2: Synthesis and Properties of this compound and Related Derivatives

    Compound Name Backbone Protecting Groups (α-amino, γ-amino) Deprotection Method (γ-amino) Key Features/Applications Citations
    This compound L-2,4-diaminobutyric acid Fmoc, Alloc Pd-catalyzed (e.g., Pd(PPh₃)₄) Orthogonal protection, peptide synthesis, lipopeptides, bioconjugation researchgate.netnih.govacs.orggoogle.commdpi.comsemanticscholar.orgiris-biotech.deiris-biotech.desigmaaldrich.comscbt.com
    Fmoc-Dab(Boc)-OH L-2,4-diaminobutyric acid Fmoc, Boc Acid-labile (e.g., TFA) Orthogonal protection, peptide synthesis, lipopeptides acs.orgsemanticscholar.orgpeptide.combapeks.combiosynth.comuniversiteitleiden.nl
    Fmoc-Dab(ivDde)-OH L-2,4-diaminobutyric acid Fmoc, ivDde Hydrazine-sensitive Site-specific modification, branched/cyclic peptides sigmaaldrich.com
    Fmoc-Dab(Mtt)-OH L-2,4-diaminobutyric acid Fmoc, Mtt Mild acidic conditions (e.g., 1% TFA) Site-specific modification, branched/cyclic peptides sigmaaldrich.comrsc.orgusf.edu

    Contribution to Bioconjugation and Chemoselective Ligation Strategies

    The design of this compound inherently supports bioconjugation and chemoselective ligation strategies due to the orthogonal nature of its protecting groups. The Fmoc group, removed by base, and the Alloc group, removed by palladium catalysis, allow for selective unmasking of the alpha-amino and gamma-amino groups, respectively. This differential deprotection enables the sequential attachment of biomolecules, labels, or other functional moieties to specific sites on a peptide synthesized using this building block.

    The Alloc group's removal under mild palladium conditions is particularly valuable for bioconjugation, as it is often compatible with sensitive biomolecules and other protecting groups used in complex syntheses. google.commdpi.comiris-biotech.deiris-biotech.desigmaaldrich.com This allows for the selective functionalization of the Dab side chain, facilitating the creation of peptide conjugates for targeted drug delivery, diagnostic tools, or the development of novel peptide-based materials. Furthermore, the ability to perform selective deprotection on-resin without affecting other protecting groups or the peptide-resin linkage is a cornerstone of modern solid-phase peptide synthesis and bioconjugation chemistry. sigmaaldrich.com

    The compound's utility extends to creating complex architectures such as branched peptides or peptides with side-chain modifications, where precise control over functional group presentation is essential. sigmaaldrich.com The selective deprotection of the Alloc group can be a critical step in strategies that involve linking peptides to other molecules, such as proteins, nucleic acids, or carbohydrates, thereby enabling the construction of sophisticated bioconjugates.


    Advanced Research Topics and Future Directions

    Development of Greener Synthetic Protocols for Fmoc-Dab(Alloc)-OH

    The traditional synthesis of peptides, including those incorporating this compound, often relies on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), generating significant chemical waste. acs.orgrsc.org Recognizing the environmental impact, the field is moving towards "green chemistry" principles to create more sustainable synthetic methods. acs.orgnih.gov

    Current research focuses on several key areas to make peptide synthesis more environmentally friendly:

    Solvent Replacement: A major thrust is the substitution of hazardous solvents with greener alternatives. acs.org Propylene carbonate has emerged as a promising replacement for both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.org Other potential green solvents being investigated include 2-MeTHF, CPME, γ-valerolactone (GVL), and N-formylmorpholine (NMF). acs.org Binary mixtures, such as DMSO/EtOAc, offer adjustable polarity for optimizing reaction conditions. gyrosproteintechnologies.com

    Solvent Recycling: Implementing solvent recovery systems is another critical step. ambiopharm.com Facilities are beginning to incorporate systems to recycle solvents like acetonitrile (B52724) (ACN), with future plans for DMF and methyl t-butyl ether (MTBE). ambiopharm.com

    Efficient Reagent Use: Optimizing reaction conditions to use reagents more efficiently and reducing excess is a core principle of green chemistry. ambiopharm.com This includes choosing reagents with lower health, safety, and environmental concerns. ambiopharm.com

    Aqueous Peptide Synthesis: While the solubility of Fmoc-protected amino acids in water presents a challenge, research is ongoing to develop strategies for aqueous peptide synthesis, which would be the ultimate green solvent choice. acs.org

    These efforts aim to reduce the environmental footprint of producing complex peptides containing specialized building blocks like this compound. nih.gov

    Exploration of Alternative Deprotection Methodologies

    The standard method for removing the Alloc group involves a palladium(0) catalyst. wikipedia.orgug.edu.pl While effective, this method can lead to palladium contamination of the final product. organic-chemistry.org Consequently, researchers are actively exploring alternative deprotection strategies that are milder, more efficient, and avoid heavy metal residues.

    Some promising alternative deprotection methodologies include:

    Nucleophilic Deprotection: A method using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been shown to effectively deprotect Alloc groups. organic-chemistry.org This approach is particularly useful for substrates with sensitive functionalities that may not be compatible with standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.org

    Enzymatic Deprotection: The use of enzymes, or "deprotectases," offers a highly selective and environmentally friendly alternative. rsc.org Esterases, such as one from Bacillus subtilis, have demonstrated the ability to deprotect various carboxyl protecting groups under mild conditions. rsc.org While research has focused on groups like tert-butyl and benzyl (B1604629), the potential for enzymatic deprotection of the Alloc group is an active area of investigation. rsc.org

    Photocatalytic Deprotection: Recent studies have shown that visible light photocatalysis, using a ruthenium-based catalyst, can cleave Alloc groups, significantly reducing palladium residues.

    Alternative Scavengers: The choice of scavenger used during palladium-catalyzed deprotection can also be optimized. N,N'-dimethylbarbituric acid has been used as an acidic allyl cation scavenger. nih.gov

    These emerging techniques offer the potential for cleaner and more efficient synthesis of peptides containing this compound.

    Design of this compound Analogues with Enhanced Properties

    To expand the functional repertoire of peptides, researchers are designing and synthesizing analogues of this compound. These modifications can alter the physicochemical properties of the resulting peptides, such as conformational flexibility, hydrophobicity, and steric hindrance.

    A key area of exploration involves modifying the side chain of the diaminobutyric acid residue. By replacing the Alloc group with other orthogonal protecting groups, a diverse range of functionalities can be introduced.

    Table 1: Comparison of Fmoc-Dab Analogues

    Compoundγ-Amino ProtectionKey Properties & DeprotectionApplications
    Fmoc-L-Dab(Alloc)-OHAlloc (allyloxycarbonyl)Pd(0)-catalyzed deprotection, orthogonal to Boc and Fmoc. iris-biotech.deOrthogonal synthesis, glycopeptides.
    Fmoc-L-Dab(Boc)-OHBoc (tert-butoxycarbonyl)Acid-labile, allows for selective deprotection. General peptide synthesis, polymyxin (B74138) analogues.
    Fmoc-L-Dab(ivDde)-OHivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)Hydrazine-sensitive or photolabile protection. Site-specific conjugation, labeled peptides.
    Fmoc-L-Dab(Mtt)-OHMtt (4-methyltrityl)Cleaved by mild acid, orthogonal to Fmoc and Alloc. sigmaaldrich.comSynthesis of branched and side-chain modified peptides. scientificlabs.co.uk

    The synthesis of these analogues allows for the creation of peptides with tailored properties for specific applications in drug development and material science. For instance, modifying the side chain can influence the peptide's ability to mimic natural peptide turns or to self-assemble into nanostructures.

    Emerging Applications in Material Science and Nanotechnology

    The unique properties of this compound and its derivatives are finding increasing applications beyond traditional peptide synthesis, particularly in the fields of material science and nanotechnology. The ability to selectively modify the Dab side chain allows for the creation of peptides that can self-assemble into well-defined nanostructures.

    These self-assembling peptides are being investigated for a variety of applications, including:

    Hydrogels: Peptides incorporating this compound can be used to develop advanced hydrogels with tailored properties for applications in drug delivery and tissue engineering.

    Nanomaterials: The controlled self-assembly of these peptides can lead to the formation of nanofibers, nanotubes, and other nanostructures. These materials have potential uses in areas such as drug delivery systems and as scaffolds for biomaterials.

    Drug Delivery: The hydrophobic nature of certain modified Dab residues can enhance the stability of peptide structures, making them promising candidates for drug delivery systems.

    The ability to precisely control the chemical functionality of peptides through the use of building blocks like this compound is a key driver of innovation in these emerging fields.

    Computational Chemistry and Molecular Modeling Studies of this compound Reactivity and Conformation

    Computational chemistry and molecular modeling are becoming increasingly important tools for understanding the behavior of complex molecules like this compound. smolecule.comambeed.com These methods provide valuable insights into the compound's reactivity and conformational preferences, which can guide the design of new synthetic strategies and novel peptide structures.

    Key areas of computational investigation include:

    Reactivity Prediction: Computational studies can predict how this compound will interact with various reagents and biological targets. smolecule.com This can provide insights into its potential efficacy and mechanism of action in different applications. smolecule.com

    Structure-Activity Relationship Analysis: By evaluating how modifications to the structure of this compound affect its properties and biological activity, researchers can guide the development of new analogues with enhanced characteristics. smolecule.com

    These computational approaches complement experimental work by providing a deeper understanding of the molecular-level properties of this compound, ultimately accelerating the development of new and innovative applications.

    Q & A

    Basic: How is Fmoc-Dab(Alloc)-OH incorporated into peptide sequences during solid-phase peptide synthesis (SPPS)?

    This compound is typically introduced via manual or automated SPPS protocols. For automated synthesis, the linear peptide sequence is built on resin (e.g., Rink amide resin) using Fmoc-strategy SPPS. The Alloc group on the Dab side chain remains intact during standard Fmoc deprotection (e.g., with 20% piperidine/DMF). Manual coupling may be required for sterically hindered residues, using reagents like HBTU/HOBt in DMF. Post-incorporation, orthogonal Alloc deprotection is performed to enable subsequent side-chain modifications .

    Basic: What is the purpose of the Alloc protecting group in this compound?

    The Alloc (allyloxycarbonyl) group provides orthogonal protection for the β-amino group of diamino butyric acid (Dab). This allows selective deprotection via palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄ with morpholine or N-methylaniline) without affecting Fmoc or tert-butyl-based protecting groups. This strategy is critical for synthesizing branched or cyclic peptides requiring site-specific modifications .

    Basic: How is the Alloc group removed during peptide synthesis?

    The Alloc group is removed under mild, selective conditions using Pd(PPh₃)₄ (0.1–0.2 eq) in a mixture of CHCl₃/AcOH/N-methylmorpholine (NMM) (37:2:1, v/v) for 2–4 hours. The reaction is monitored by Kaiser test for free amines. After deprotection, the resin is washed with 0.5% DIEA in DMF to neutralize residual palladium .

    Advanced: How can researchers address low coupling efficiency of this compound in SPPS?

    Low coupling efficiency may arise from steric hindrance or lactamization of the Dab side chain. To mitigate this:

    • Use coupling reagents like DEPBT, which minimizes lactam formation by reducing basicity.
    • Perform double couplings with extended reaction times (30–60 minutes).
    • Pre-activate the amino acid with DIC/Oxyma Pure in DMF before resin addition.
      Alternative: Replace Alloc with Mtt (4-methyltrityl) protection, though this requires acidic deprotection (1% TFA in DCM) .

    Advanced: How is this compound used in cyclic peptide synthesis?

    This compound enables side-chain-directed cyclization. After Alloc deprotection, the free β-amino group is functionalized (e.g., with chloroacetic acid) to introduce a reactive handle. Cyclization is achieved via native chemical ligation or intramolecular nucleophilic attack. For example, in FXIIa inhibitor synthesis, Dab(Alloc) was guanidinylated post-deprotection to form norArg, facilitating head-to-tail cyclization .

    Advanced: How are side-chain modifications performed after Alloc deprotection?

    The exposed β-amino group can undergo:

    • Guanidinylation : Treated with 1H-pyrazole-1-carboxamidine nitrate to convert amines to guanidino groups (e.g., forming norArg residues).
    • Acylation : Coupled with activated esters (e.g., 3,4-dichlorophenylacetyl chloride) to introduce hydrophobic moieties.
    • Crosslinking : Reacted with bifunctional linkers (e.g., glutaraldehyde) for bioconjugation .

    Methodological: What purification methods are effective for peptides containing this compound?

    Crude peptides are purified via reversed-phase HPLC (RP-HPLC) using gradients of 0.1% formic acid in water (A) and acetonitrile (B). For hydrophobic intermediates, semi-preparative C18 columns with 0–30% B over 40 minutes achieve >95% purity. Lyophilization is recommended for long-term storage .

    Methodological: How can lactamization during Dab(Alloc) incorporation be prevented?

    Lactamization occurs via intramolecular attack of the β-amino group on the activated α-carboxyl. Prevention strategies include:

    • Using DEPBT as a coupling reagent, which reduces lactam byproduct formation.
    • Lowering reaction temperatures (0–4°C) to slow nucleophilic attack.
    • Introducing steric hindrance with bulkier protecting groups (e.g., Boc) on adjacent residues .

    Advanced: What orthogonal protection strategies are compatible with Alloc in complex peptide synthesis?

    Alloc is compatible with:

    • Fmoc : Removed by piperidine.
    • Boc/t-Bu : Cleaved with TFA.
    • Cbz : Removed via hydrogenolysis.
      This orthogonality enables multi-step syntheses, such as sequential deprotection of Alloc (for cyclization) and Fmoc (for chain elongation) .

    Methodological: How is the free amine modified after Alloc deprotection in Dab residues?

    Post-Alloc removal, the β-amino group is functionalized via:

    • Reductive alkylation : Using aldehydes (e.g., formaldehyde) and NaBH₃CN.
    • Sulfonylation : Reacting with sulfonyl chlorides (e.g., dansyl chloride) for fluorescent labeling.
    • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl esters .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.